molecular formula C11H9BrN2O4 B15300709 2-Bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

2-Bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

Cat. No.: B15300709
M. Wt: 313.10 g/mol
InChI Key: BUHDKMHXLOSXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that features a bromine atom and a diazinane ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the diazinane ring. One common method involves the bromination of 5-amino-2-bromobenzoic acid using bromine in the presence of a suitable catalyst. The resulting intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The diazinane ring can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

    Oxidation: Oxidized products include carboxylic acids and ketones.

    Reduction: Reduced products include alcohols and alkanes.

Scientific Research Applications

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the diazinane ring can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: is similar to other brominated benzoic acids and diazinane derivatives.

    5-bromo-2-hydroxybenzoic acid: Another brominated benzoic acid with different functional groups.

    2,4-dioxo-1,3-diazinan-1-yl derivatives: Compounds with similar diazinane rings but different substituents.

Uniqueness

The uniqueness of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9BrN2O4

Molecular Weight

313.10 g/mol

IUPAC Name

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C11H9BrN2O4/c12-8-2-1-6(5-7(8)10(16)17)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18)

InChI Key

BUHDKMHXLOSXPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.